Dde-D-Dab(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

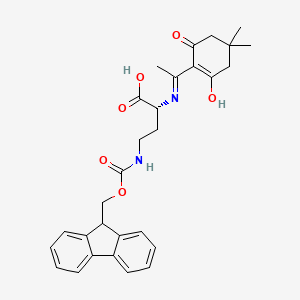

“Dde-D-Dab(Fmoc)-OH” is a compound used in peptide synthesis. It contains the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group, the D-Dab (D-2,4-diaminobutyric acid) amino acid, and the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is typically used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “Dde-D-Dab(Fmoc)-OH” involves several steps:

Protection of the Amino Group: The amino group of D-2,4-diaminobutyric acid is protected using the Fmoc group. This is typically done using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Attachment of the Dde Group: The Dde group is introduced to the other amino group of D-2,4-diaminobutyric acid. This is usually done using Dde-OH (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl alcohol) in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of “this compound” would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

化学反応の分析

Types of Reactions

“Dde-D-Dab(Fmoc)-OH” can undergo several types of reactions:

Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Dde group using hydrazine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

Dde Deprotection: Hydrazine in DMF.

Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.

Major Products

Deprotected Amino Acid: After removal of protecting groups.

Peptide Chains: After coupling with other amino acids.

科学的研究の応用

Peptide Synthesis

Dde-D-Dab(Fmoc)-OH is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures. The Fmoc group serves as a protective group for the amino terminus, while the Dde group protects the side-chain amino group. This dual protection enables selective deprotection and facilitates the synthesis of peptides with specific sequences and functionalities.

Protein-Protein Interaction Studies

The compound aids in studying protein-protein interactions by enabling the synthesis of peptides that can mimic or disrupt these interactions. This application is crucial for understanding cellular signaling pathways and developing therapeutic strategies.

Peptide-Based Therapeutics

This compound is instrumental in designing peptide drugs. Its ability to form stable peptide bonds while allowing for site-specific modifications makes it suitable for developing therapeutics targeting various diseases.

Hydrogel Formation

The compound has been utilized in creating peptide-based hydrogels that support cell adhesion and proliferation. These hydrogels are valuable in tissue engineering and regenerative medicine.

Diagnostic Tools Development

In diagnostics, peptides synthesized using this compound can be employed as biomarkers or probes for detecting specific proteins or pathogens.

Case Study 1: Peptide Drug Development

A study highlighted the use of this compound in synthesizing a peptide drug targeting cancer cells. The synthesized peptide demonstrated enhanced binding affinity to cancer markers, showcasing the compound's utility in therapeutic applications.

Case Study 2: Hydrogel Applications

Research involving this compound led to the development of a hydrogel that promoted neural stem cell growth. The hydrogel's composition allowed for controlled release of growth factors, significantly enhancing cell survival rates in vitro.

作用機序

The compound itself does not have a specific mechanism of action, as it is a building block used in peptide synthesis. peptides synthesized using “Dde-D-Dab(Fmoc)-OH” can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and other proteins, influencing biological pathways and processes.

類似化合物との比較

Similar Compounds

Dde-D-Lys(Fmoc)-OH: Similar structure but with lysine instead of 2,4-diaminobutyric acid.

Boc-D-Dab(Fmoc)-OH: Uses Boc (tert-butyloxycarbonyl) instead of Dde for protection.

Dde-D-Dab(Boc)-OH: Uses Boc for one amino group and Dde for the other.

Uniqueness

“Dde-D-Dab(Fmoc)-OH” is unique due to the combination of protecting groups and the specific amino acid used. The Dde group provides selective deprotection, which is useful in multi-step peptide synthesis.

生物活性

Dde-D-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an amino acid commonly utilized in peptide synthesis, particularly in the context of developing novel therapeutics. This article explores its biological activity through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : A protective group that allows for selective deprotection during solid-phase peptide synthesis (SPPS).

- Dde Group : An orthogonal protecting group for the γ-amino side chain of Dab, stable under standard Fmoc deprotection conditions but removable under specific conditions (e.g., hydrazine in DMF) .

Antimicrobial Activity

Research has demonstrated that peptides incorporating this compound exhibit significant antimicrobial properties. For instance, a study focused on the synthesis of cathelicidin analogs revealed that modifications involving Dde-Dab led to enhanced antimicrobial activity compared to their unmodified counterparts. This was attributed to structural changes that improved the peptides' interaction with microbial membranes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the introduction of Dde-Dab can affect the overall efficacy and stability of peptides. For example:

- Lactam Formation : By incorporating Dde-Dab into cyclic peptides, researchers observed improved plasma stability and antimicrobial potency due to the rigidity introduced by lactam bridges .

- Peptide Conformation : The presence of Dde influences peptide folding and stability, which are critical for biological activity .

Case Study 1: Polymyxin-Inspired Peptidomimetics

A study on polymyxin-inspired peptidomimetics utilized Dde-Dab to enhance the targeting of SARS-CoV-2. The research highlighted how modifying the side chain with Dde improved binding affinity and selectivity towards viral proteins, demonstrating its potential in antiviral drug development .

Case Study 2: Antimicrobial Peptide Development

In another investigation, researchers synthesized a series of antimicrobial peptides using Dde-Dab. These peptides were tested against various bacterial strains, showing promising results in terms of minimum inhibitory concentrations (MICs). The study concluded that Dde-Dab plays a crucial role in enhancing the bioactivity of these peptides .

Table 1: Summary of Biological Activities Associated with this compound

特性

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQZWPYGWVUUEH-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。